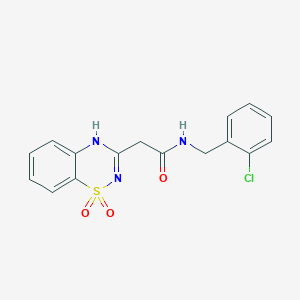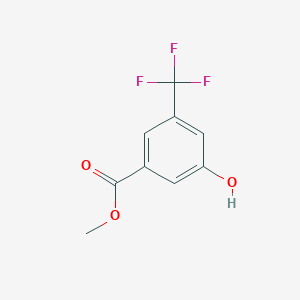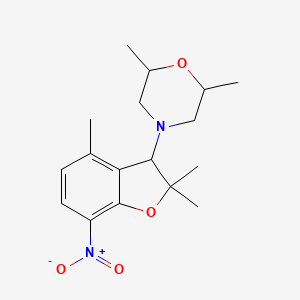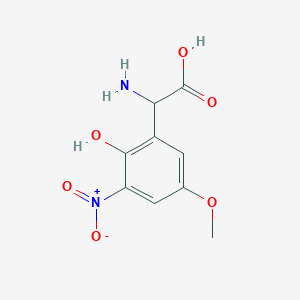
N-(2-chlorobenzyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiadiazine ring system, which is fused with a sulfonamide group, and a chlorobenzyl moiety attached to the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide typically involves the following steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized by reacting 2-aminobenzenesulfonamide with chloroacetic acid under acidic conditions. This reaction forms the core benzothiadiazine structure.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced by reacting the benzothiadiazine intermediate with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This step typically requires refluxing the reaction mixture in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, converting them to amines or thiols, respectively.
Substitution: N-(2-chlorobenzyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide can undergo nucleophilic substitution reactions, especially at the chlorobenzyl moiety, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(2-chlorobenzyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(2-chlorobenzyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiadiazine ring system can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Benzothiadiazine Derivatives: Compounds like hydrochlorothiazide and chlorothiazide, which are used as diuretics.
Sulfonamide Derivatives: Compounds such as sulfanilamide, which have antimicrobial properties.
Uniqueness
N-(2-chlorobenzyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide is unique due to its specific combination of a benzothiadiazine ring with a chlorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c17-12-6-2-1-5-11(12)10-18-16(21)9-15-19-13-7-3-4-8-14(13)24(22,23)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORCUHVEVSETIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Hydroxy-[1,3'-bipiperidine]-2'-one](/img/structure/B2582387.png)
![5-cyclopropyl-N-[(2,5-dimethylfuran-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2582388.png)
![3-(2-bromophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]propanamide](/img/structure/B2582389.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2582392.png)

![Ethyl 2-(4-(methoxycarbonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2582396.png)
![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2582398.png)

![N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide](/img/structure/B2582400.png)
![(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2582403.png)


